molecular formula C7H6ClF3N2 B1408441 3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine CAS No. 1227581-60-3

3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine

Cat. No.: B1408441
CAS No.: 1227581-60-3
M. Wt: 210.58 g/mol
InChI Key: WILPJBMWHIJKRZ-UHFFFAOYSA-N
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Description

3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine is a high-purity chemical intermediate designed for pharmaceutical research and development, particularly in the field of kinase-targeted therapeutics. This multifunctional pyridine derivative is characterized by the presence of both an amino group and a chloromethyl group on its core structure, making it a versatile scaffold for further chemical modification. The electron-withdrawing trifluoromethyl group is a key feature known to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets . In medicinal chemistry, such substituted pyridines are frequently employed as key building blocks in the synthesis of potent kinase inhibitors . Researchers can functionalize the chloromethyl group to create diverse amide or amine linkages, while the amino group can be used to form hydrogen bonds with key residues in the kinase hinge region, similar to the binding mode observed in other aminopyridine-based inhibitors . This compound is particularly valuable for constructing novel molecules aimed at the PI3K/mTOR signaling pathway, a critical network often deregulated in human cancers . Its structure offers a strategic balance of polarity and lipophilicity, which can be fine-tuned to improve drug-like properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-3-4-1-2-13-6(5(4)12)7(9,10)11/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILPJBMWHIJKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and trifluoromethylation of a pyridine derivative, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to optimize efficiency and scalability. High-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, are often employed to achieve the desired transformations .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions.

    Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the amino group.

    Catalysts: Such as palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

Applications in Agrochemicals

1. Herbicides:
3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine is utilized as an intermediate in the synthesis of various herbicides. For instance, derivatives containing the trifluoromethylpyridine moiety have been shown to possess enhanced herbicidal activity compared to their non-fluorinated counterparts. A notable example is Fluazifop-butyl, which acts as an acetyl-CoA carboxylase inhibitor, demonstrating effective control over perennial grass weeds .

2. Fungicides:
The compound has been tested for its efficacy against various pathogens in agriculture. Studies have indicated that it exhibits potent antifungal activity against pathogens such as Sphaerotheca fuliginea and Rhizoctonia solani, achieving control values of up to 100% at certain concentrations . This makes it a valuable candidate for developing new fungicides.

Applications in Pharmaceuticals

1. Pharmaceutical Intermediates:
this compound serves as an important building block in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations allows for the development of compounds with specific therapeutic properties. For example, it can be converted into derivatives that exhibit anti-inflammatory or antimicrobial activities .

2. Clinical Trials:
Several derivatives of trifluoromethylpyridine are currently undergoing clinical trials, indicating their potential in treating various diseases. The unique physicochemical properties imparted by the trifluoromethyl group contribute to their bioactivity, making them suitable candidates for drug development .

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal effects of this compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide.

Case Study 2: Antifungal Activity

In another investigation, the compound was tested against several fungal strains responsible for crop diseases. The study demonstrated that formulations containing this compound achieved higher efficacy than traditional fungicides, suggesting its role in integrated pest management strategies.

Data Tables

Application Target Organism Efficacy (%) Reference
HerbicidePerennial Grass Weeds95
FungicideSphaerotheca fuliginea100
Pharmaceutical UseVarious PathogensUnder Evaluation

Mechanism of Action

The mechanism of action of 3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability with target proteins or enzymes. This interaction can modulate biological activities, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Isomers and Substituent Positioning

(a) 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS: 166770-70-3)
  • Molecular Formula : C₆H₄ClF₃N₂
  • Molecular Weight : 196.557 g/mol
  • Key Differences :
    • The chloro group replaces the chloromethyl at position 2, reducing steric bulk.
    • Trifluoromethyl is at position 4 instead of 2, altering electronic effects on the pyridine ring.
  • Reactivity : The chloro group is less reactive in nucleophilic substitutions compared to chloromethyl, which can act as a better leaving group .
(b) 4-Amino-2-(trifluoromethyl)pyridine (CAS: 147149-98-2)
  • Molecular Formula : C₆H₅F₃N₂
  • Molecular Weight : 162.11 g/mol
  • Key Differences: Amino group at position 4 instead of 3. Lacks a chloromethyl group, simplifying substitution chemistry .

Substituent Effects on Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine* Not reported ~210–220 (estimated) Chloromethyl, Trifluoromethyl, Amino
3-Amino-2-chloro-4-(trifluoromethyl)pyridine Not reported 196.557 Chloro, Trifluoromethyl, Amino
2-Amino-4-(2-chloro-5-phenyl)pyridine derivatives 259–287 466–545 Chloro, Aromatic, Carbonyl

*Estimates based on structural analogs.

Electronic and Steric Effects

  • Trifluoromethyl Position: At position 2 (target compound): Strong electron-withdrawing effect para to the amino group, reducing ring electron density and directing electrophilic attacks. At position 4 (analogs): Electron withdrawal meta to the amino group, altering reactivity patterns .
  • Chloromethyl vs.

Stability and Reactivity

  • Chloromethyl Group : Prone to hydrolysis under acidic/basic conditions, necessitating careful storage (anhydrous, low temperature).
  • Trifluoromethyl Group : Enhances metabolic stability and resistance to oxidative degradation compared to methyl or ethyl groups .

Biological Activity

3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound possesses unique structural features that contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClF3N, and its structure includes a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the amino group also suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Compound Target Bacteria Activity
This compoundMRSAModerate Inhibition
Related Pyridine DerivativesE. coli, Pseudomonas aeruginosaStrong Inhibition

The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that pyridine derivatives could effectively target cancer cell lines by disrupting their proliferative signals .

Cell Line IC50 Value (µM) Effect
MCF-7 (Breast Cancer)10Moderate Cytotoxicity
HeLa (Cervical Cancer)15Significant Cytotoxicity

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested the efficacy of this compound against multiple bacterial strains. The results indicated a notable reduction in bacterial counts compared to control groups, suggesting its potential as an antibacterial agent .
  • Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it could significantly inhibit cell proliferation and induce apoptosis, highlighting its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in bacterial metabolism.
  • Cell Signaling Pathways : The compound can modulate signaling pathways associated with cell growth and survival, particularly in cancer cells.

Q & A

Q. What strategies mitigate toxicity risks during handling of this compound?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure (risk code: R20/21/22) .
  • Waste disposal : Neutralize chlorinated byproducts with NaHCO₃ before incineration .
  • In vitro toxicity screening : Use Ames test or zebrafish embryos to assess mutagenicity/teratogenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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